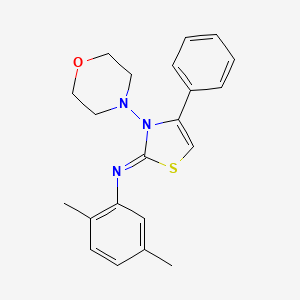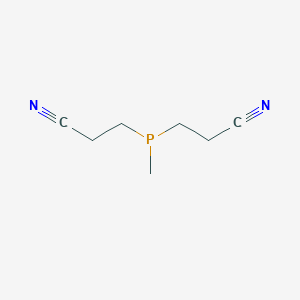
Propanenitrile, 3,3'-(methylphosphinidene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3,3’-(methylphosphinidene)bis- is a chemical compound with the molecular formula C7H11N2P and a molecular mass of 154.15 g/mol It is known for its unique structure, which includes a phosphinidene group bridging two propanenitrile units
Vorbereitungsmethoden
The synthesis of propanenitrile, 3,3’-(methylphosphinidene)bis- typically involves the reaction of appropriate nitrile precursors with a phosphinidene source under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Propanenitrile, 3,3’-(methylphosphinidene)bis- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified nitrile or phosphinidene derivatives .
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3,3’-(methylphosphinidene)bis- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the development of new ligands and catalysts.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which propanenitrile, 3,3’-(methylphosphinidene)bis- exerts its effects involves its interaction with specific molecular targets and pathways. The phosphinidene group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Propanenitrile, 3,3’-(methylphosphinidene)bis- can be compared with other similar compounds, such as:
Propanenitrile, 3,3’-(phosphinidene)bis-: This compound lacks the methyl group on the phosphinidene, resulting in different chemical properties and reactivity.
Propanenitrile, 3,3’-(ethylphosphinidene)bis-: This compound has an ethyl group instead of a methyl group, which can affect its steric and electronic properties.
Propanenitrile, 3,3’-(phenylphosphinidene)bis-:
Eigenschaften
CAS-Nummer |
4023-56-7 |
|---|---|
Molekularformel |
C7H11N2P |
Molekulargewicht |
154.15 g/mol |
IUPAC-Name |
3-[2-cyanoethyl(methyl)phosphanyl]propanenitrile |
InChI |
InChI=1S/C7H11N2P/c1-10(6-2-4-8)7-3-5-9/h2-3,6-7H2,1H3 |
InChI-Schlüssel |
MMHHJEKZUDOAGU-UHFFFAOYSA-N |
Kanonische SMILES |
CP(CCC#N)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


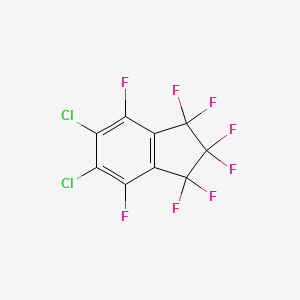
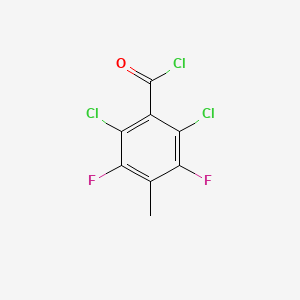
![N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide](/img/structure/B14150959.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B14150972.png)
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino-](/img/structure/B14150973.png)
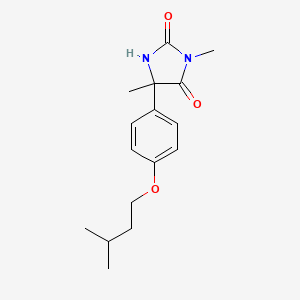
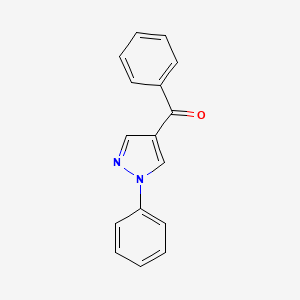
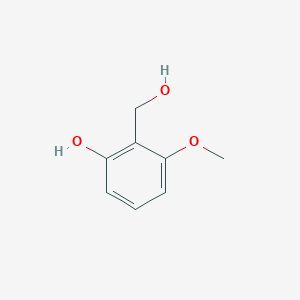
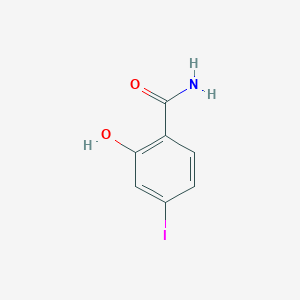
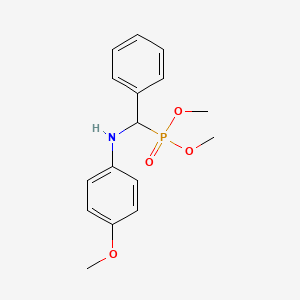
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)

